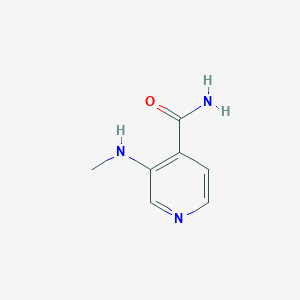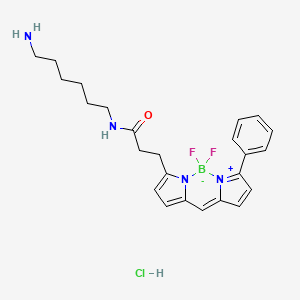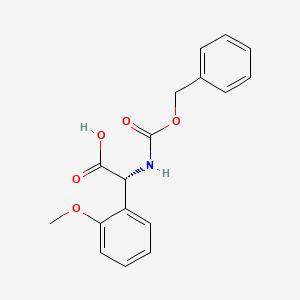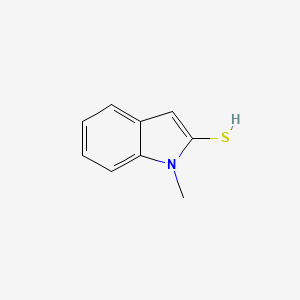
N,N,1-Trimethyl-6-(methylimino)-1,6-dihydropyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,1-Trimethyl-6-(methylimino)-1,6-dihydropyrimidin-4-amine is a chemical compound with a complex structure that belongs to the pyrimidine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1-Trimethyl-6-(methylimino)-1,6-dihydropyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with pyrimidine derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are essential to achieve consistent quality and high efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
N,N,1-Trimethyl-6-(methylimino)-1,6-dihydropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Various substituents can replace hydrogen atoms in the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like chlorine (Cl₂) and bromine (Br₂) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to halogenated derivatives.
Aplicaciones Científicas De Investigación
N,N,1-Trimethyl-6-(methylimino)-1,6-dihydropyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N,N,1-Trimethyl-6-(methylimino)-1,6-dihydropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylpyrimidinamine: Similar structure but with fewer methyl groups.
N-Methylpyrimidinamine: Contains only one methyl group.
Trimethylpyrimidinamine: Similar but lacks the imino group.
Uniqueness
N,N,1-Trimethyl-6-(methylimino)-1,6-dihydropyrimidin-4-amine is unique due to its specific arrangement of methyl and imino groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C8H14N4 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
N,N,1-trimethyl-6-methyliminopyrimidin-4-amine |
InChI |
InChI=1S/C8H14N4/c1-9-7-5-8(11(2)3)10-6-12(7)4/h5-6H,1-4H3 |
Clave InChI |
BZOYMSKJEYFGKU-UHFFFAOYSA-N |
SMILES canónico |
CN=C1C=C(N=CN1C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B15247570.png)

![7-Benzyl-4-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15247574.png)

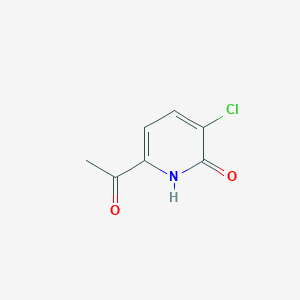
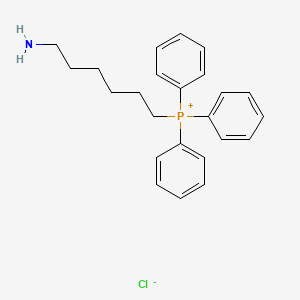
![6,7-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B15247622.png)
![disodium;4-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylamino]-4-oxobutanoate](/img/structure/B15247627.png)
![7-Ethyl-5-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-d]azepin-2-amine](/img/structure/B15247632.png)
![2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone](/img/structure/B15247640.png)
